disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate
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Overview
Description
Oxiglutatione disodium is the oxidized disulfide form of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. It plays a crucial role in cellular redox reactions, detoxification processes, and maintaining the oxidative balance within cells .
Mechanism of Action
- Role : GSSG acts as a redox regulator, maintaining the balance between reduced glutathione (GSH) and GSSG. It participates in antioxidant defense, detoxification, and cellular signaling .
- Enzymatic Reactions : GSSG interacts with glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides. This enzymatic activity protects cells from oxidative damage .
- Detoxification : GSSG conjugates with xenobiotics and electrophiles, facilitating their excretion via bile. It also detoxifies reactive oxygen species (ROS) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Glutathione disodium salt oxidized form participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is frequently measured in vivo as an indicator of oxidative stress . It can be converted back to L-glutathione by various reducing systems .
Cellular Effects
The effects of Glutathione disodium salt oxidized form on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)/glutathione reductase enzyme recycling method to determine plasma or tissue glutathione levels .
Molecular Mechanism
The molecular mechanism of action of Glutathione disodium salt oxidized form involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is frequently measured in vivo as an indicator of oxidative stress . It may be converted to L-glutathione by various reducing systems .
Temporal Effects in Laboratory Settings
The effects of Glutathione disodium salt oxidized form over time in laboratory settings are significant. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Glutathione disodium salt oxidized form vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Glutathione disodium salt oxidized form is involved in several metabolic pathways, interacting with various enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Glutathione disodium salt oxidized form is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Glutathione disodium salt oxidized form and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiglutatione disodium can be synthesized through the oxidation of reduced glutathione. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or diamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is maintained around neutral to slightly alkaline to prevent the degradation of the compound .
Industrial Production Methods
Industrial production of oxiglutatione disodium involves large-scale oxidation of reduced glutathione using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as ion exchange chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxiglutatione disodium primarily undergoes redox reactions. It can be reduced back to its reduced form, glutathione, by the enzyme glutathione reductase. This reduction is crucial for its role in detoxification and protection against oxidative stress .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, diamide
Reduction: Glutathione reductase, NADPH
Major Products
Reduction: Reduced glutathione (GSH)
Oxidation: Oxidized glutathione (GSSG)
Scientific Research Applications
Oxiglutatione disodium has a wide range of applications in scientific research:
Chemistry: Used as a redox buffer in various biochemical assays.
Biology: Plays a role in studying oxidative stress and redox biology.
Industry: Used in the formulation of pharmaceuticals and cosmetics for its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Glutathione (GSH): The reduced form of oxiglutatione disodium, essential for cellular redox balance.
N-acetylcysteine: A precursor to glutathione, used as a supplement to boost glutathione levels.
Alpha-lipoic acid: Another antioxidant that works synergistically with glutathione.
Uniqueness
Oxiglutatione disodium is unique in its ability to act as both an oxidizing and reducing agent, depending on the cellular environment. This dual functionality makes it a versatile compound in redox biology and a valuable tool in research and industrial applications .
Properties
NOV-002 stimulates the immune system in different ways and stop tumor cells from growing. Drugs used in chemotherapy, such as doxorubicin, cyclophosphamide, and docetaxel, work in different ways to stop the growth of tumor cells, either by killing the cells or by stopping them from dividing. Giving more than one drug (combination chemotherapy) may kill more tumor cells. Giving NOV-002 together with chemotherapy before surgery may make the tumor smaller and reduce the amount of normal tissue that needs to be removed. | |
CAS No. |
103239-24-3 |
Molecular Formula |
C20H30N6Na2O12S2 |
Molecular Weight |
656.6 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydron |
InChI |
InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1 |
InChI Key |
DRFILBXQKYDTFW-JIWRMXRASA-L |
Isomeric SMILES |
[H+].[H+].C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+] |
SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+] |
Canonical SMILES |
[H+].[H+].C(CC(=O)NC(CSSCC(C(=O)NCC(=O)[O-])NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
GSSG |
Origin of Product |
United States |
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